molecular formula C10H17ClN4O B14174334 2-(2-Morpholinopyrimidin-5-YL)ethanamine hydrochloride CAS No. 1196154-56-9

2-(2-Morpholinopyrimidin-5-YL)ethanamine hydrochloride

Cat. No.: B14174334
CAS No.: 1196154-56-9
M. Wt: 244.72 g/mol
InChI Key: WOBSAWYVXSXHOH-UHFFFAOYSA-N
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Description

2-(2-Morpholinopyrimidin-5-YL)ethanamine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a morpholine ring attached to a pyrimidine moiety, which is further connected to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Morpholinopyrimidin-5-YL)ethanamine hydrochloride typically involves the reaction of morpholine with pyrimidine derivatives under specific conditions. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Morpholinopyrimidin-5-YL)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

2-(2-Morpholinopyrimidin-5-YL)ethanamine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Morpholinopyrimidin-5-YL)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(2-Morpholinopyrimidin-5-YL)ethanamine hydrochloride include:

Uniqueness

What sets this compound apart is its unique combination of a morpholine ring and a pyrimidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1196154-56-9

Molecular Formula

C10H17ClN4O

Molecular Weight

244.72 g/mol

IUPAC Name

2-(2-morpholin-4-ylpyrimidin-5-yl)ethanamine;hydrochloride

InChI

InChI=1S/C10H16N4O.ClH/c11-2-1-9-7-12-10(13-8-9)14-3-5-15-6-4-14;/h7-8H,1-6,11H2;1H

InChI Key

WOBSAWYVXSXHOH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)CCN.Cl

Origin of Product

United States

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